5-Cyclopropoxy-4-iodo-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-iodo-2-methoxypyridine is an organic compound with the molecular formula C9H10INO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom This compound is characterized by the presence of a cyclopropoxy group at the 5-position, an iodine atom at the 4-position, and a methoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodo-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Iodination: The iodination of the pyridine ring can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Methoxylation: The methoxy group can be introduced through the reaction of the intermediate compound with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and cyclopropoxy groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Cyclopropoxy-4-iodo-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-iodo-2-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropoxy, iodo, and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-methoxypyridine: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Cyclopropoxy-5-iodo-2-methoxypyridine: This isomer has the cyclopropoxy and iodine groups at different positions, which can affect its reactivity and interactions with other molecules.
3-Iodo-4-methoxypyridine: This compound has the iodine and methoxy groups at different positions, leading to different electronic and steric properties.
Uniqueness
5-Cyclopropoxy-4-iodo-2-methoxypyridine is unique due to the specific arrangement of its functional groups. The presence of the cyclopropoxy group at the 5-position, iodine at the 4-position, and methoxy at the 2-position creates a distinct electronic environment that can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-9-4-7(10)8(5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
JDCNGZYZVQCIFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.